3-Nitro-4-piperidin-1-ylbenzonitrile
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Description
3-Nitro-4-piperidin-1-ylbenzonitrile is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
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Scientific Research Applications
Enaminones as Building Blocks in Heterocyclic Syntheses
Enaminones have been utilized in heterocyclic syntheses, particularly for revising the structures of reaction products with malononitrile in the presence of ethanolic piperidine. This led to the novel route to 2,3-dihydropyridazine-4-carboxylic acids, indicating a potential pathway for synthesizing compounds with similar structures to 3-Nitro-4-piperidin-1-ylbenzonitrile (Alnajjar et al., 2008).
Cyclization Reaction Mechanisms
Another study focused on the synthesis and crystal structure of 3-(4′-nitrophenyl)iminocoumarin, exploring cyclization reaction mechanisms. This involved using piperidine as a catalyst, suggesting that piperidine and its derivatives play a crucial role in the cyclization processes, which could be relevant for synthesizing related compounds (Zhang et al., 2015).
Antileukemic Activity of Piperidine Derivatives
The synthesis of novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated antileukemic activity, indicating the potential biomedical application of compounds structurally related to this compound in cancer therapy (Vinaya et al., 2011).
Enantiomeric Resolution and Simulation Studies
Research on the enantiomeric resolution and simulation studies of enantiomers of a related piperidine derivative showcased the importance of stereochemistry in the pharmaceutical applications of such compounds, emphasizing their potential in drug development (Ali et al., 2016).
Corrosion Inhibition Properties
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, indicating the utility of these compounds in material science, especially in protecting metals against corrosion, which could be an indirect application of similar nitro-piperidine compounds (Kaya et al., 2016).
Properties
IUPAC Name |
3-nitro-4-piperidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYLIFFJNJWOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.